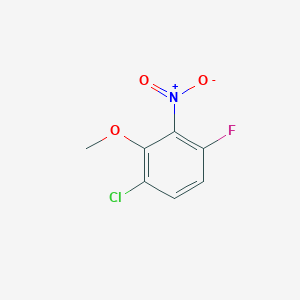

1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene” is a chemical compound with a molecular weight of 205.57 . It is a derivative of benzene, which is a common aromatic compound .

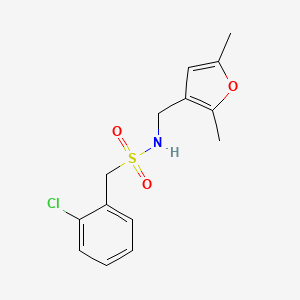

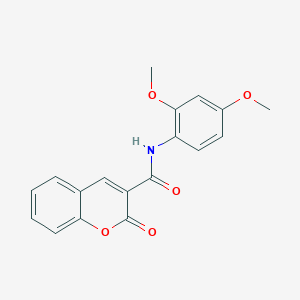

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene” can be determined by its IUPAC name. The “1-Chloro”, “4-Fluoro”, “2-Methoxy”, and “3-Nitro” denote the positions of the Chlorine, Fluorine, Methoxy (-OCH3), and Nitro (-NO2) groups on the benzene ring .Applications De Recherche Scientifique

Pharmaceutical Chemistry

1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene serves as a valuable intermediate in pharmaceutical synthesis. Researchers explore its potential for creating novel drugs and therapeutic agents. By modifying its functional groups, scientists can design compounds with specific pharmacological activities. For instance, the nitro group can participate in various reactions to yield derivatives with anti-inflammatory, antimicrobial, or antiviral properties .

Agrochemicals and Pesticides

The compound finds application in agrochemical research. Chemists investigate its role as a building block for designing herbicides, insecticides, and fungicides. By introducing specific substituents, they can tailor its biological activity to target pests or unwanted plant growth. The chloro and fluoro substituents contribute to the compound’s effectiveness in these applications .

Organic Synthesis and Functionalization

1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene is a versatile reagent for organic synthesis. Chemists use it to introduce the chloro and fluoro groups into other aromatic compounds. These functional groups can then participate in cross-coupling reactions, Suzuki-Miyaura couplings, and other transformations. The methoxy and nitro groups also offer opportunities for further functionalization .

Materials Science and Surface Modification

Researchers explore the compound’s potential in materials science. Its unique combination of functional groups makes it useful for surface modification. By grafting it onto surfaces or incorporating it into polymer matrices, scientists can enhance material properties such as hydrophobicity, adhesion, or chemical stability. Applications include coatings, sensors, and nanocomposites .

Electrochemistry and Redox Processes

The nitro group in 1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene participates in redox reactions. Electrochemists study its behavior at electrodes, exploring its role in energy storage devices (such as batteries and supercapacitors) and catalysis. The compound’s electron-withdrawing groups influence its redox potential, making it relevant in these fields .

Analytical Chemistry and Detection

The compound’s unique properties allow it to serve as a probe or marker in analytical chemistry. Researchers use it to detect specific functional groups or study reaction mechanisms. For instance, its fluorescence properties can aid in identifying trace amounts of the compound or related derivatives. Such applications contribute to our understanding of chemical processes and environmental monitoring .

Mécanisme D'action

Mode of Action

The compound might interact with its targets through various types of chemical reactions. For example, it could undergo nucleophilic substitution reactions or electrophilic aromatic substitution reactions .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the body’s physiological conditions. For example, its lipophilicity and water solubility could influence its absorption and distribution .

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-4-fluoro-2-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIDGHWNZQBDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2585192.png)

![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)

![3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2585198.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2585202.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B2585206.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/no-structure.png)

![methyl 4-({[1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B2585208.png)